Dorzolamide hydrochloride, chemically known as (+/-)-(cis)-2-[(4-amino-6-methylpyrimidin-2-yl)(methyl)amino]thieno[3,2-e][1,2]thiazine-4-sulfonamide hydrochloride, is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. It works by reducing intraocular pressure through the inhibition of carbonic anhydrase, an enzyme crucial for the production of aqueous humor in the eye. This compound is classified under sulfonamides and is notable for its effectiveness in lowering intraocular pressure in patients who are intolerant to beta-blockers.
Dorzolamide hydrochloride is derived from thieno[3,2-e][1,2]thiazine sulfonamide derivatives. It is classified as a carbonic anhydrase inhibitor, which places it within the broader category of ophthalmic medications. Its formulation is available in various forms, including eye drops, which are commonly prescribed for managing elevated intraocular pressure.
The synthesis of dorzolamide hydrochloride involves several intricate steps:
Dorzolamide hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₁₃H₁₈ClN₃O₄S, with a molecular weight of approximately 324.82 g/mol.
The synthesis of dorzolamide hydrochloride involves several key reactions:
These reactions are carefully controlled to optimize yield and purity while minimizing by-products .
Dorzolamide hydrochloride exerts its pharmacological effects through the inhibition of carbonic anhydrase II, an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme:
This mechanism makes dorzolamide particularly effective for treating conditions like glaucoma where lowering intraocular pressure is critical .
These properties are crucial for formulating effective ophthalmic solutions that ensure bioavailability and therapeutic efficacy .
Dorzolamide hydrochloride is primarily used in ophthalmology for:
Research continues into potential new applications beyond ophthalmology, including investigations into systemic uses due to its mechanism of action on carbonic anhydrase .
Dorzolamide hydrochloride is formally designated as (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride. This nomenclature precisely defines its stereochemistry at the C4 and C6 chiral centers, both exhibiting S-configuration [5]. The compound belongs to the cis-isomer series due to the relative orientation of the C4 ethylamino and C6 methyl substituents, which reside on the same face of the thiopyran ring system [3]. The absolute stereochemistry is critical for pharmacological activity, as the (4S,6S) configuration enables optimal binding to the zinc-containing active site of human carbonic anhydrase II (hCA II) [5].
The systematic IUPAC name reflects the bicyclic thienothiopyran scaffold, the sulfonamide pharmacophore (-SO₂NH₂), the ethylamino moiety at C4, and the methyl group at C6. The "7,7-dioxide" suffix specifies the oxidation state of the thiopyran sulfur. The hydrochloride salt form enhances aqueous solubility, essential for ophthalmic formulations [6].
The molecular formula of dorzolamide hydrochloride is C₁₀H₁₆N₂O₄S₃·HCl, with a molecular weight of 360.89 g/mol [6]. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 9.098 Å, b = 8.312 Å, c = 12.932 Å, and β = 105.05° [7]. Key structural features include:
Table 1: Crystallographic Data for Dorzolamide Hydrochloride
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁ |
Unit cell dimensions | a = 9.098 Å, b = 8.312 Å, c = 12.932 Å |
Unit cell angle (β) | 105.05° |
Hydrogen bonds | N–H⁺···Cl⁻ (2.87 Å), N–H···O (2.95–3.12 Å) |
Stabilization role of Cl⁻ | Mediates 3 hydrogen bonds per anion |
The thiophene and thiopyran rings adopt a twisted conformation with a dihedral angle of 15.8°, while the C4 ethylamino group orients toward the sulfonamide moiety, facilitating optimal interactions with hCA II [7].
Dorzolamide hydrochloride is a white to off-white crystalline powder with a melting point of 283–285°C (dec.) and a specific rotation of [α]D²⁴ = -8.34° (c = 1, methanol) [6]. Its aqueous solubility exceeds 50 mg/mL due to the hydrochloride salt formation, though it is only slightly soluble in methanol and ethanol [6] [8].
Recent studies using UV-Vis spectroscopy and computational refinement (SQUAD algorithm) reveal three pKa values:
These values supersede earlier reports of two pKas (6.4 and 8.5) and redefine the species distribution:
The octanol/water partition coefficient (log P) is 1.7 at physiological pH, reflecting moderate lipophilicity. This balance enables corneal penetration by facilitating diffusion through hydrophobic epithelial and hydrophilic stromal layers [2] [8].
Table 2: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular weight | 360.89 g/mol | Calculated |
Melting point | 283–285°C (dec.) | DSC |
Specific rotation | -8.34° (c = 1, MeOH) | Polarimetry |
Solubility (water) | >50 mg/mL | Equilibrium solubility |
log P (pH 7.4) | 1.7 | Shake-flask |
pKa values | 4.1, 6.1, 8.4 | UV-Vis/SQUAD refinement |
Dorzolamide hydrochloride exists exclusively as the (4S,6S)-cis diastereomer due to thermodynamic and kinetic factors. The synthetic route involves stereoselective solvolysis of acetate precursors (5) in acetone/phosphate buffer (40–68% conversion), which proceeds via an SN1-like mechanism [3]. This reaction favors formation of the trans-alcohol intermediate due to:
Table 3: Stability and Isomer Preferences
Isomer | Relative Stability | Key Characteristics |
---|---|---|
(4S,6S)-cis | High | Thermodynamically stable; bioactive form. |
(4R,6R)-cis | Moderate | Synthetically accessible but inactive. |
trans | Low | Unstable; reverts to cis under acidity. |
Oxidation of the sulfide to the sulfone (6) locks the stereochemistry, preventing isomerization. The trans isomers are unstable due to 1,3-diaxial interactions between the C4 ethylamino and C6 methyl groups in the thiopyran chair conformation. In contrast, the cis isomer places both substituents equatorially, minimizing strain [3] [5].
The marketed drug substance exhibits no detectable isomerization under standard storage conditions (room temperature, dark), confirming the kinetic stability of the (4S,6S) configuration. This stability is essential for maintaining potency, as isomerization reduces hCA II affinity by >100-fold [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: